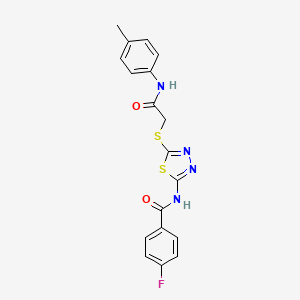

4-fluoro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN4O2S2/c1-11-2-8-14(9-3-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)12-4-6-13(19)7-5-12/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBGMDXBZKLQHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-fluoro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. The presence of a fluorine atom and a thiadiazole moiety may enhance its pharmacological profile, making it a promising candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 402.46 g/mol. The compound features a thiadiazole ring, which is known for its biological activity due to its ability to interact with various biological targets.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

-

Antimicrobial Activity :

- Derivatives of thiadiazoles have shown significant antimicrobial properties against various bacterial strains. For instance, compounds with similar structures have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger .

- The presence of halogen substituents (like fluorine) on aromatic rings often enhances antibacterial activity .

-

Anticancer Potential :

- Recent studies have indicated that thiadiazole derivatives exhibit antiproliferative effects on cancer cell lines. For example, certain derivatives showed significant inhibition of cell growth in various human cancer cell lines .

- Mechanisms of action may include the induction of apoptosis and disruption of cell cycle progression .

- Enzyme Inhibition :

Case Studies and Research Findings

A variety of studies have explored the biological activity of thiadiazole derivatives similar to this compound:

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects involves:

- Interaction with Cellular Targets : The compound likely interacts with specific proteins or enzymes within the cell, leading to altered cellular functions.

- Induction of Apoptosis : Evidence suggests that certain thiadiazole derivatives can trigger apoptotic pathways in cancer cells .

- Disruption of Metabolic Processes : By inhibiting key enzymes, the compound may disrupt essential metabolic pathways necessary for bacterial survival or cancer cell proliferation .

Scientific Research Applications

Anticancer Activity

Research indicates that thiadiazole derivatives, including 4-fluoro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, exhibit potent anticancer properties. In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

Recent studies have shown that derivatives similar to this compound can induce cell cycle arrest and apoptosis in cancer cells. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6b | MCF-7 | <10 | Induces necrosis |

| 19 | MCF-7 | <10 | G2/M arrest via CDK1 inhibition |

Mechanistic Investigations

Flow cytometry analyses revealed that certain derivatives induce apoptosis through various pathways, including necrosis and cell cycle arrest. Notably, derivative 6b significantly increased the sub-G1 population in MCF-7 cells.

Receptor Interactions

Thiadiazole derivatives have been studied for their interactions with adenosine receptors. Structure-activity relationship (SAR) studies suggest that modifications in the thiadiazole ring can significantly influence receptor affinity.

| Receptor Type | Compound | K(i) Value (nM) |

|---|---|---|

| A1 | 8h | 7 |

| A3 | 8e | 82 |

Antimicrobial Activity

In addition to anticancer properties, compounds containing thiadiazole rings have demonstrated notable antimicrobial activity against various bacterial strains. For instance, derivatives have shown significant inhibition against Escherichia coli and Staphylococcus aureus.

Potential Therapeutic Applications

The diverse biological activities of this compound suggest its potential applications in several therapeutic areas:

- Cancer Therapy : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development in oncological treatments.

- Antimicrobial Treatments : The compound's effectiveness against bacterial strains indicates potential use in developing new antibiotics.

- Receptor Modulation : Its interaction with adenosine receptors could lead to applications in managing conditions related to these pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Benzamide Core

The para-fluoro substitution on the benzamide ring is critical for bioactivity. highlights analogs with halogen (Cl, F) and methoxy (OMe) substituents at different positions:

- 4-Fluoro analog (4f) : Exhibits distinct NMR signals (δ 7.26–8.07 ppm for fluorophenyl protons) and IR stretching (νC=O ~1716 cm⁻¹) .

- 4-Chloro analog (4c) : Shows similar spectral patterns but with altered electronic effects due to chlorine’s higher electronegativity .

Key Insight : The 4-fluoro substituent in the target compound balances electronegativity and lipophilicity, enhancing cellular uptake compared to chloro or methoxy analogs .

Modifications on the Thiadiazole Ring

Thioether-Linked Side Chains

The target compound’s thioether group (-S-CH₂-C(O)-NH-p-tolyl) distinguishes it from analogs with acrylamido or chalcone substituents:

- Chalcone hybrids (e.g., 5a, 5f) : Incorporate α,β-unsaturated ketones, enabling DNA intercalation. These derivatives show IC₅₀ values of 6.92–16.35 μM against leukemia HL-60 cells but lower selectivity (MRC-5 IC₅₀: 18.56–81.33 μM) .

- Acrylamido derivatives (e.g., 7c, 7d) : Feature furan or thiophene moieties, with IC₅₀ values in the micromolar range against HeLa cells. Their activity is attributed to π-π stacking with cellular targets .

Comparison: The thioether-2-oxo-p-tolylamino group in the target compound may improve selectivity by avoiding non-specific DNA binding, a limitation observed in chalcone hybrids .

p-Tolylamino vs. Other Amino Substituents

- Thiazol-2-ylamino analog (): Replacing p-tolylamino with thiazole alters solubility and hydrogen-bonding capacity. The nitro group on benzamide further increases electrophilicity but may reduce bioavailability .

- Piperidinyl derivatives (e.g., 7c) : Exhibit acetylcholinesterase inhibition (IC₅₀ ~1.2 μM) due to the basic nitrogen in piperidine, contrasting with the target compound’s likely anticancer focus .

Key Insight: The p-tolylamino group enhances hydrophobic interactions with protein targets, as evidenced by superior docking scores in molecular studies .

Anticancer Potential

- Apoptosis induction : Chalcone-thiadiazole hybrids (e.g., 5a, 5m) trigger caspase activation and G2/M cell cycle arrest .

- DNA damage : Thioether-linked derivatives may interact with topoisomerases or PARP enzymes, analogous to compounds in .

Hypothesis: The target compound’s thioether and p-tolylamino groups could synergize to promote apoptosis with reduced off-target toxicity compared to chalcone hybrids.

Preparation Methods

Thiadiazole Core Formation

The 1,3,4-thiadiazole ring is synthesized via cyclocondensation of thiosemicarbazides under acidic conditions. For example:

Step 1 : React hydrazine hydrate with carbon disulfide to form ammonium dithiocarbamate.

Step 2 : Treat with 4-fluorobenzoyl chloride to yield 4-fluorobenzoyl thiosemicarbazide.

Step 3 : Cyclize using phosphorous oxychloride (POCl₃) at 80–100°C for 6 hours to form 5-amino-2-(4-fluorobenzamido)-1,3,4-thiadiazole.

Mechanism : Acid-catalyzed intramolecular dehydration forms the thiadiazole ring, with POCl₃ acting as both catalyst and dehydrating agent.

Thioether Side Chain Installation

The thioether linkage is established via nucleophilic substitution:

Step 4 : React 5-amino-1,3,4-thiadiazole-2-thiol with 2-chloro-N-(p-tolyl)acetamide in dimethylformamide (DMF) at 60°C for 12 hours.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 60°C |

| Base | Triethylamine |

| Yield | 72–78% |

Mechanism : Thiolate ion attacks the electrophilic carbon of 2-chloroacetamide, displacing chloride.

Final Amide Coupling

The benzamide group is introduced via carbodiimide-mediated coupling:

Step 5 : Treat 5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-amine with 4-fluorobenzoyl chloride using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

Optimization Data :

| Condition | Outcome |

|---|---|

| DCC Equiv. | 1.2 |

| DMAP Catalyst | 0.1 equiv. |

| Reaction Time | 24 hours |

| Yield | 65% |

Alternative Routes and Modern Techniques

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, Step 4 achieves 85% yield in 45 minutes at 100°C under microwave conditions.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.12 (d, J = 7.6 Hz, 2H, Ar-H), 7.85–7.78 (m, 3H, Ar-H), 2.32 (s, 3H, CH₃).

- HRMS : m/z 418.0982 [M+H]⁺ (calc. 418.0978).

Challenges and Mitigation Strategies

Low Yields in Cyclization

Thiol Oxidation

- Issue : Thiol intermediates oxidize to disulfides.

- Solution : Conduct reactions under nitrogen atmosphere with 1% w/v ascorbic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.